

6-chlorobenzo[d]isoxazole-3-carboxylic acid molecular structure and weight

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Compound of Interest

Compound Name: 6-CHLOROBENZO[D]ISOXAZOLE-3-CARBOXYLIC acid

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An In-Depth Technical Guide to **6-Chlorobenzo[d]isoxazole-3-carboxylic Acid** for Advanced Research

Authored by a Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of **6-chlorobenzo[d]isoxazole-3-carboxylic acid**, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, a validated synthetic pathway with a detailed experimental protocol, and its strategic applications in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their research endeavors.

Introduction: The Strategic Value of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole ring system is a "privileged scaffold" in medicinal chemistry, a distinction given to molecular frameworks that are capable of binding to multiple, unrelated biological targets.^[1] This versatility stems from its rigid, planar structure and its unique electronic properties, which allow it to participate in various non-covalent interactions within protein binding sites. When functionalized with a carboxylic acid group, the scaffold gains a critical

pharmacophoric feature. Carboxylic acids are present in over 450 marketed drugs, prized for their ability to form strong hydrogen bonds and salt bridges with biological targets like enzymes and receptors.[\[2\]](#)

6-chlorobenzo[d]isoxazole-3-carboxylic acid combines these two powerful features with the strategic placement of a chlorine atom. Halogenation is a common tactic in drug design to modulate a compound's metabolic stability, lipophilicity, and binding affinity through halogen bonding.[\[3\]](#) This guide provides the core knowledge base for effectively utilizing this high-value chemical entity.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and inherent properties. These parameters govern its reactivity, solubility, and potential interactions in a biological system.

Molecular Structure

The molecule consists of a bicyclic heteroaromatic system where a benzene ring is fused to an isoxazole ring. A chlorine atom is substituted at the 6-position of the benzene ring, and a carboxylic acid group is attached to the 3-position of the isoxazole ring.

Caption: 2D Structure of **6-chlorobenzo[d]isoxazole-3-carboxylic acid**.

Physicochemical Data Summary

The following table summarizes the key identifiers and calculated physicochemical properties for this compound. These properties are crucial for designing experimental conditions, predicting ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and understanding potential biological activity.[\[4\]](#)[\[5\]](#)

Property	Value	Source / Method
IUPAC Name	6-chloro-1,2-benzisoxazole-3-carboxylic acid	IUPAC Nomenclature
Synonyms	6-Chlorobenzo[d]isoxazole-3-carboxylic acid	Common Name
CAS Number	28691-49-8	Chemical Abstracts Service[6]
Molecular Formula	C ₈ H ₄ ClNO ₃	-
Molecular Weight	197.58 g/mol	Calculated
Canonical SMILES	C1=CC2=C(C=C1Cl)ON=C2C(=O)O	Simplified Molecular-Input Line-Entry System
InChI Key	ILBZSPHBQMRNNY-UHFFFAOYSA-N	IUPAC International Chemical Identifier[7]
Predicted LogP	2.1 - 2.7	Computational Prediction[8]
Predicted pKa	3.5 - 4.5	Computational Prediction
Polar Surface Area	63.3 Å ²	Computational Prediction
Hydrogen Bond Donors	1	Calculated
Hydrogen Bond Acceptors	3	Calculated

Synthesis and Characterization

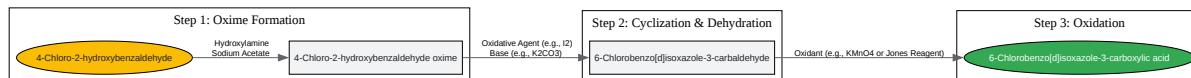
A reliable and scalable synthetic route is paramount for the utilization of any building block in a research or development setting. While numerous methods exist for isoxazole synthesis, we present a logical and robust pathway starting from a commercially available precursor.[9][10]

Synthetic Workflow Rationale

The proposed synthesis begins with 4-chloro-2-hydroxybenzaldehyde. The key transformation is the formation of the N-O bond and subsequent cyclization to form the benzisoxazole ring. This is efficiently achieved by converting the aldehyde to an oxime, followed by an oxidative

cyclization. The final step involves the oxidation of the formyl group (or a precursor) to the target carboxylic acid.

Synthesis Workflow Diagram



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Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol

This protocol is a representative procedure derived from established chemical methodologies. Researchers should perform their own reaction optimizations.

Step 1: Synthesis of 4-Chloro-2-hydroxybenzaldehyde oxime

- To a solution of 4-chloro-2-hydroxybenzaldehyde (1.0 eq) in ethanol (10 vol), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
- Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water.
- Filter the resulting precipitate, wash with water, and dry under vacuum to yield the oxime as a solid.

Step 2: Synthesis of 6-Chlorobenzo[d]isoxazole-3-carbaldehyde

- Dissolve the oxime from Step 1 (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).

- Add a base, such as potassium carbonate (2.0 eq), followed by an oxidative cyclizing agent like iodine (I_2) (1.1 eq) portion-wise.
- Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.
- After cooling, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.
- Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of **6-Chlorobenzo[d]isoxazole-3-carboxylic acid**

- Dissolve the aldehyde from Step 2 (1.0 eq) in acetone.
- Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.
- Stir the reaction for 2-3 hours at room temperature.
- Quench the excess oxidant by adding isopropanol until the solution turns green.
- Remove the acetone under reduced pressure and partition the residue between ethyl acetate and water.
- Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
- Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure **6-chlorobenzo[d]isoxazole-3-carboxylic acid**.[\[11\]](#)

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.[\[12\]](#)[\[13\]](#)

- ^1H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show three distinct signals in the aromatic region (approx. δ 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. A broad singlet far downfield (δ > 12 ppm) would correspond to the carboxylic acid proton.
- ^{13}C NMR (100 MHz, DMSO-d₆): The spectrum should display 8 carbon signals. Key signals would include the carboxylic acid carbonyl (~165 ppm), the quaternary carbons of the fused ring system, and the chlorinated aromatic carbon.
- Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the calculated mass (m/z 197.58 for [M]⁺, or 196.57 for [M-H]⁻) with the characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at ~33% intensity of the M peak) would confirm the molecular weight.
- Infrared (IR) Spectroscopy: A broad absorption band around 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid) and a sharp, strong absorption around 1700-1725 cm⁻¹ (C=O stretch) would be indicative of the carboxylic acid functional group.

Applications in Drug Development

6-chlorobenzo[d]isoxazole-3-carboxylic acid is not merely a chemical curiosity; it is a purpose-built tool for medicinal chemists.[\[14\]](#)[\[15\]](#)

- Scaffold for Lead Discovery: The core structure can be used as a starting point in fragment-based or high-throughput screening campaigns to identify initial hits against a variety of biological targets.[\[1\]](#)
- Amide Coupling Handle: The carboxylic acid is an excellent chemical handle for creating libraries of amide derivatives. By coupling this molecule with a diverse range of amines, researchers can systematically probe the chemical space around a target's binding site to optimize potency and selectivity.
- Bioisosteric Replacement: In existing drug candidates, the entire **6-chlorobenzo[d]isoxazole-3-carboxylic acid** moiety can serve as a bioisostere for other acidic groups or substituted aromatic rings to improve pharmacokinetic properties, such as reducing metabolic liability or enhancing cell permeability.[\[2\]](#)

- Modulation of Physicochemical Properties: The chloro-substituent provides a handle to fine-tune the electronic nature and lipophilicity of the molecule. This is a key strategy for overcoming challenges in drug development, such as poor solubility or rapid metabolic clearance.[8]

Safety and Handling

As with any laboratory chemical, **6-chlorobenzo[d]isoxazole-3-carboxylic acid** should be handled with appropriate care.[11]

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
- Hazards: This compound is expected to be an irritant to the eyes, skin, and respiratory system. Avoid contact and inhalation.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

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